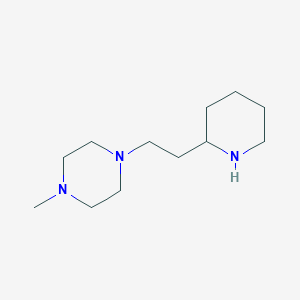
1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Vue d'ensemble
Description
1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine is a useful research compound. Its molecular formula is C12H25N3 and its molecular weight is 211.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents : A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of compounds including 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine derivatives. These compounds showed promising activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
5-HT2 Antagonist Activity : Watanabe et al. (1992) synthesized and tested compounds including this compound derivatives for 5-HT2 and alpha 1 receptor antagonist activity. These compounds demonstrated potent 5-HT2 antagonist activity, which is significant for potential applications in treating psychiatric disorders (Watanabe et al., 1992).
σ Receptor Ligands for Oncology : Abate et al. (2011) explored analogues of σ receptor ligand with modified structures to reduce lipophilicity for potential therapeutic and diagnostic applications in oncology. This research underscores the significance of σ receptor ligands, like this compound, in cancer research and diagnostics (Abate et al., 2011).
Potential Atypical Antipsychotics : Bolós et al. (1996) investigated derivatives of this compound for their potential as atypical antipsychotics. This research is crucial for developing new medications with reduced side effects for psychiatric disorders (Bolós et al., 1996).
Herbicides and Plant Growth Regulators : Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines to evaluate their potential as herbicides and plant growth regulators. This study provides insights into the agricultural applications of such compounds (Stoilkova et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds, including derivatives of this compound, show potential in various disease models (Thalji et al., 2013).
Novel Insecticides : Cai et al. (2010) explored the use of this compound derivatives as a basis for novel insecticides with a new mode of action, particularly against armyworms. This research is significant for developing new pest control strategies (Cai et al., 2010).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including this compound, for anti-acetylcholinesterase activity. This is relevant for research in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
1-methyl-4-(2-piperidin-2-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJJJUTXUOFUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406778 | |
| Record name | 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856843-58-8 | |
| Record name | 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


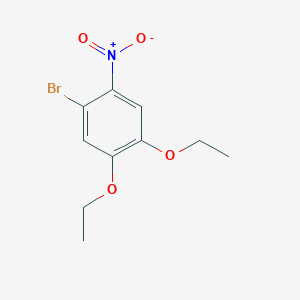

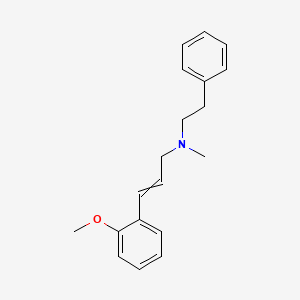
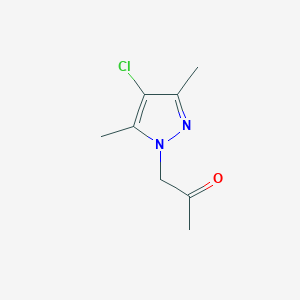

![(6'-Acetyloxy-4,5,6,7-tetrafluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B1622429.png)
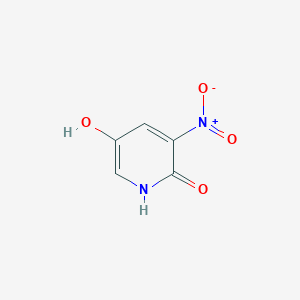
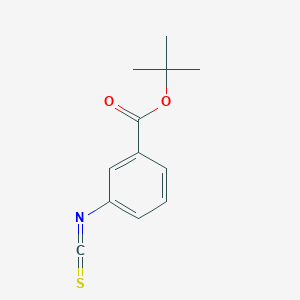
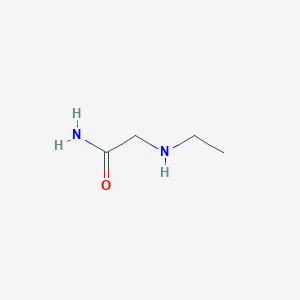

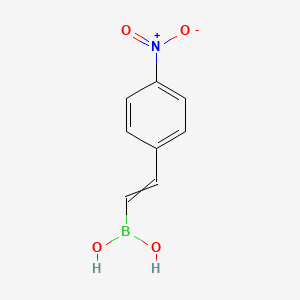

![[4-(5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic Acid](/img/structure/B1622442.png)

